METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
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Overview
Description
METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound with a unique structure that includes a chromen-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Methoxylation: Introduction of the methoxy group via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Chlorination: Introduction of the chlorine atom using thionyl chloride or phosphorus pentachloride.
Esterification: Formation of the acetate ester by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chromen-2-one core can be reduced to a dihydro derivative using hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiourea.
Major Products
Amino derivative: Formed by reduction of the nitro group.
Dihydro derivative: Formed by reduction of the chromen-2-one core.
Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Materials Science: Possible applications in the development of new materials with specific optical or electronic properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential for redox activity, while the chromen-2-one core may interact with biological macromolecules through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE: is similar to other chromen-2-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique properties and activities not found in other chromen-2-one derivatives. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[6-chloro-7-[(2-methoxy-5-nitrophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO8/c1-11-14-7-16(22)19(9-18(14)31-21(25)15(11)8-20(24)29-3)30-10-12-6-13(23(26)27)4-5-17(12)28-2/h4-7,9H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDLFRTVOPFHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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